molecular formula C21H18N2O2 B5782528 N-(3-acetylphenyl)-N'-2-biphenylylurea

N-(3-acetylphenyl)-N'-2-biphenylylurea

Cat. No.: B5782528
M. Wt: 330.4 g/mol
InChI Key: ZCJHFHDMZLEELY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-2-biphenylylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea linkage between a 3-acetylphenyl group and a 2-biphenylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N’-2-biphenylylurea typically involves the reaction of 3-acetylphenyl isocyanate with 2-biphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-N’-2-biphenylylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: N-(3-carboxyphenyl)-N’-2-biphenylylurea.

    Reduction: N-(3-hydroxyphenyl)-N’-2-biphenylylurea.

    Substitution: N-(3-nitrophenyl)-N’-2-biphenylylurea, N-(3-bromophenyl)-N’-2-biphenylylurea.

Scientific Research Applications

N-(3-acetylphenyl)-N’-2-biphenylylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-N’-2-biphenylylurea exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to the disruption of metabolic pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)quinoline-2-carboxamide

Comparison: N-(3-acetylphenyl)-N’-2-biphenylylurea is unique due to its specific urea linkage and the presence of both acetyl and biphenyl groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the biphenyl group can enhance its ability to interact with hydrophobic pockets in proteins, making it a more effective enzyme inhibitor.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15(24)17-10-7-11-18(14-17)22-21(25)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-14H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHFHDMZLEELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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